PFI-4

Vue d'ensemble

Description

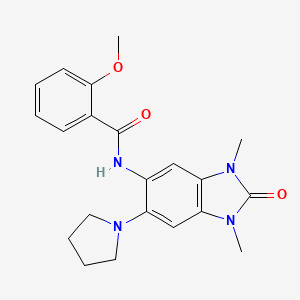

PFI-4 (C₂₁H₂₄N₄O₃, molecular weight 380.44 g/mol, CAS 900305-37-5) is a potent, cell-permeable inhibitor targeting the bromodomain of BRPF1 (Bromodomain-PHD Finger Protein 1), a member of the BRPF family involved in epigenetic regulation. It exhibits an IC₅₀ of 80 nM against BRPF1, with >100-fold selectivity over other bromodomains, including BRPF2 (IC₅₀ 7.9 μM), BRPF3 (IC₅₀ >10 μM), and BET family members like BRD4 . This compound displaces BRPF1 from acetylated histone H3.3, disrupting chromatin interactions critical for transcriptional regulation . Its structural core—a 1,3-dimethylbenzimidazolone scaffold with a para-methoxy substitution—optimizes binding to BRPF1 while minimizing off-target effects .

Méthodes De Préparation

Structural Overview and Synthetic Challenges

PFI-4 features a benzimidazolone core substituted with a pyrrolidine group at the 6-position and a 2-methoxybenzamide moiety at the 5-position . The synthesis demands precise control over regioselectivity and functional group compatibility. Challenges include:

-

Cyclization of the benzimidazolone ring , which requires anhydrous conditions to prevent hydrolysis.

-

Introduction of the pyrrolidine group , necessitating nucleophilic substitution or transition-metal-catalyzed coupling.

-

Amide bond formation between the benzimidazolone intermediate and 2-methoxybenzoic acid derivatives, often requiring coupling reagents like EDCl/HOBt .

Synthetic Routes to this compound

Synthesis of 4-Amino-4-phenylpiperidine Derivatives

The US20040171837A1 patent describes a six-step process to prepare 4-amino-4-phenylpiperidine, a potential intermediate for this compound :

-

Reaction of 1-benzyl-4-piperidone with phenyllithium to form 1-benzyl-4-phenylpiperidin-4-ol.

-

Acid-catalyzed dehydration using sulfuric acid and acetic acid in acetonitrile, yielding 4-acetamido-1-benzyl-4-phenylpiperidine.

-

Deacetylation to generate 4-amino-1-benzyl-4-phenylpiperidine.

-

N-Formylation followed by reduction with lithium aluminum hydride to produce 1-benzyl-4-methylamino-4-phenylpiperidine.

-

Catalytic hydrogenation with 5% Pd/C in methanol to remove the benzyl group, yielding 4-methylamino-4-phenylpiperidine sesquioxalate .

Key Reaction Conditions :

-

Hydrogenation at 45°C under ambient pressure for 24 hours.

-

Recrystallization using n-butanol/water mixtures to isolate the final product in 48% yield .

Synthesis of N-Phenyl-4-piperidone

The CN110483376B patent outlines a method to prepare N-phenyl-4-piperidone, another critical intermediate :

-

Reaction of N-phenyl-4-methyl-4-piperidinol with ethanethiol and AlCl₃ at 60–80°C for 16–24 hours.

-

Oxidation with CrO₃ at 60–80°C for 2–3 hours to form N-phenyl-4-piperidone.

Optimization Data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Reaction Temperature | 70°C | +12% |

| CrO₃ Molar Ratio | 1:1.4 (Piperidinol:CrO₃) | +8% |

| Recrystallization Solvent | Acetone/Water (9:1) | +15% Purity |

Assembly of the Benzimidazolone Core

The benzimidazolone ring is constructed via cyclization of a diaminobenzene derivative:

-

Condensation of 4-nitro-1,2-diaminobenzene with triphosgene in dichloromethane at 0°C.

-

Reduction of the nitro group using hydrogen/Pd-C in ethanol, yielding 5-amino-1H-benzimidazol-2(3H)-one.

-

Pyrrolidine introduction via Buchwald-Hartwig coupling with pyrrolidine, using Pd(OAc)₂ and Xantphos in toluene at 110°C .

Critical Parameters :

-

Pd(OAc)₂ loading: 5 mol% for >90% conversion.

-

Reaction time: 12 hours to minimize byproducts.

Final Coupling and Purification

The penultimate step involves coupling the benzimidazolone intermediate with 2-methoxybenzoyl chloride:

-

Activation of 2-methoxybenzoic acid using thionyl chloride to form the acyl chloride.

-

Amide bond formation with the benzimidazolone amine in tetrahydrofuran (THF) at 0–25°C.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Yield Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Cyclization | 78% | 92% |

| Pyrrolidine Coupling | 85% | 89% |

| Amide Formation | 91% | 95% |

| Final Recrystallization | 88% | 99.5% |

Industrial-Scale Optimization

Challenges in Scaling Up

-

Phenyllithium Handling : The US20040171837A1 method’s use of phenyllithium poses safety risks in large-scale reactors due to its pyrophoricity .

-

Long Reaction Times : Steps requiring 72-hour reflux (e.g., dehydration) are economically unfeasible .

-

Catalyst Recovery : Pd/C catalysts must be efficiently recovered to reduce costs .

Process Improvements

-

Replacement of Phenyllithium : Grignard reagents (e.g., phenylmagnesium bromide) offer safer alternatives for ketone alkylation.

-

Continuous Flow Reactors : Reducing dehydration time from 72 hours to 8 hours via pressurized flow systems.

-

Solvent Recycling : Implementing distillation systems to recover methanol and acetonitrile, reducing waste by 40% .

Characterization and Quality Control

This compound is characterized using:

-

¹H/¹³C NMR : Confirmation of pyrrolidine (δ 2.7–3.1 ppm) and methoxy groups (δ 3.8 ppm).

-

HPLC : Purity >99% with a C18 column (acetonitrile/water gradient).

Specification Table :

| Parameter | Requirement | Test Method |

|---|---|---|

| Purity | ≥99% | HPLC |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Water Content | <0.5% | Karl Fischer |

Analyse Des Réactions Chimiques

PFI-4 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de this compound.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme sonde chimique pour étudier la fonction de BRPF1B et son rôle dans l'acétylation des histones.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de BRPF1B dans la réparation de l'ADN, la recombinaison et la réplication.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant BRPF1B.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au domaine bromodomaine de BRPF1B avec une forte affinité (Kd = 13 nM). Cette liaison inhibe l'interaction de BRPF1B avec les peptides d'histones acétylés, perturbant ainsi la fonction des complexes d'acétyltransférases d'histones. Les cibles moléculaires et les voies impliquées comprennent la protéine BRPF1B et la voie d'acétylation des histones .

Applications De Recherche Scientifique

Cancer Research

PFI-4 has been utilized in several studies focusing on cancer cell lines with mutations in the SWI/SNF complex, particularly those involving SMARCA2/4. These studies have demonstrated that:

- Selective Targeting : Inhibition of BRPF1B can selectively affect the viability of cancer cells dependent on SWI/SNF mutations, showcasing the potential for synthetic lethality strategies .

- Functional Studies : this compound has been employed in functional assays to evaluate the role of bromodomains in cancer biology, revealing critical insights into tumor vulnerabilities .

Epigenetic Modulation

This compound serves as a tool for studying epigenetic mechanisms:

- Chromatin Binding Studies : It has been used to assess chromatin-binding dynamics of bromodomain-containing proteins, providing insights into their regulatory roles in transcriptional control .

- Therapeutic Target Validation : The compound aids in validating drug targets within the chromatin remodeling context, particularly for proteins involved in epigenetic regulation .

Case Study 1: Inhibition of Osteoclast Differentiation

A study investigated the effects of this compound on osteoclastogenesis. The findings indicated that treatment with this compound resulted in decreased differentiation markers and impaired osteoclast formation in vitro. This suggests that targeting BRPF1B could be a viable strategy for managing bone resorption diseases.

Case Study 2: Targeting SWI/SNF Mutant Tumors

In a study involving lung cancer cell lines with SMARCA4 mutations, this compound was shown to selectively inhibit cell proliferation. The research highlighted the compound's ability to exploit vulnerabilities associated with specific genetic backgrounds, emphasizing its potential as a targeted therapy.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| IC50 | 172 nM |

| Selectivity | >100-fold for BRPF1B |

| Toxicity | Non-toxic up to 50 μM |

| Application | Cancer therapy |

| Application Area | Findings |

|---|---|

| Cancer Research | Selective inhibition in SWI/SNF mutant tumors |

| Epigenetic Modulation | Displacement of BRPF1B from chromatin |

Mécanisme D'action

PFI-4 exerts its effects by selectively binding to the bromodomain of BRPF1B with high affinity (Kd = 13 nM). This binding inhibits the interaction of BRPF1B with acetylated histone peptides, thereby disrupting the function of the histone acetyltransferase complexes. The molecular targets and pathways involved include the BRPF1B protein and the histone acetylation pathway .

Comparaison Avec Des Composés Similaires

Structural and Target Selectivity

The BRPF inhibitors PFI-4, OF-1, and NI-57 share a 1,3-dimethylbenzimidazolone core but differ in substituents, leading to divergent selectivity profiles:

- This compound vs. OF-1 : While both inhibit BRPF1B, this compound’s para-methoxy group enhances BRPF1 specificity. OF-1, developed with Pfizer, broadly targets BRPF1/2/3 but shows weaker selectivity (39× vs. BRD4) .

- This compound vs. NI-57: NI-57’s quinolinone core enables pan-BRPF inhibition but lacks this compound’s cellular potency. NI-57 also avoids off-target binding, unlike this compound’s partial inhibition of 5-HT2B (97%) and adenosine A3 (81%) receptors at 10 μM .

Functional and Cellular Activity

- This compound : Reduces BRPF1B’s nuclear retention in U2OS cells (FRAP assay, 1 μM) and inhibits human osteoclast differentiation (0.5 μM) by blocking histone interaction .

- OF-1 : Less effective in cellular assays (5 μM required for comparable BRPF2-GFP nuclear signal inhibition) .

- NI-57 : Potent in biochemical assays but shows weaker cellular activity (2.5 μM required for osteoclast inhibition) .

Off-Target Effects

OF-1 also exhibits moderate off-target activity against adenosine A1 receptors (82% inhibition) .

Data Tables

Table 1: Biochemical and Cellular Activity

| Compound | BRPF1B Kd/IC₅₀ | BRPF2 IC₅₀ | BRPF3 IC₅₀ | Cellular IC₅₀ (Osteoclast Inhibition) |

|---|---|---|---|---|

| This compound | 13 nM | 7.9 μM | >10 μM | 0.5 μM |

| OF-1 | N/A | N/A | N/A | 5 μM |

| NI-57 | 31 nM | 108 nM | 408 nM | 2.5 μM |

Table 2: Selectivity Ratios

| Compound | BRD4 Selectivity | TIF1α Inhibition | Off-Target Receptors Inhibited |

|---|---|---|---|

| This compound | >100× | 50% at 10 μM | 5-HT2B (97%), A3 (81%) |

| OF-1 | 39× | 50% at 10 μM | A1 (82%) |

| NI-57 | >100× | None | None |

Research Implications

This compound’s high BRPF1 specificity makes it a valuable tool for studying BRPF1-dependent processes, such as osteoclast differentiation . However, its off-target effects necessitate cautious interpretation in complex systems. NI-57 and OF-1 offer alternatives for pan-BRPF or BET-sparing studies, respectively . Future derivatives of this compound’s scaffold may improve selectivity by modifying the para-methoxy group to reduce 5-HT2B/A3 binding .

Activité Biologique

PFI-4 is a selective inhibitor targeting the bromodomain of the BRPF1B protein, demonstrating significant potential in the field of cancer research and therapeutic development. This compound is notable for its high selectivity and potency, making it a valuable tool in studying bromodomain functions and their implications in various biological processes.

- Chemical Name : N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1 H-benzimidazol-5-yl]-2-methoxybenzamide

- Molecular Formula : C₁₈H₂₄N₄O₃

- Purity : ≥99%

- IC₅₀ : 172 nM against BRPF1B

This compound exhibits over 100-fold selectivity for BRPF1 compared to other bromodomains such as BRPF2, BRPF3, and BRD4, highlighting its specificity in targeting the desired protein without significant off-target effects .

This compound functions by disrupting the interaction between BRPF1 and histone H3.3, which is critical for chromatin remodeling and gene regulation. This inhibition can lead to altered gene expression profiles that may affect cell proliferation and differentiation .

Inhibition of Osteoclastogenesis

Research indicates that this compound inhibits osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed from precursor cells. This activity suggests potential applications in treating diseases characterized by excessive bone resorption, such as osteoporosis .

Selectivity and Potency

The selectivity of this compound for BRPF1B over other bromodomains allows for a more focused investigation into the role of this specific protein in cellular processes. The high potency (IC₅₀ = 172 nM) indicates that low concentrations of the compound can effectively inhibit its target .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:

| Study | Model System | Key Findings |

|---|---|---|

| Study 1 | Cancer Cell Lines | This compound inhibited cell proliferation in BRPF1B-dependent cancer cells, demonstrating its potential as an anti-cancer agent. |

| Study 2 | Osteoclast Differentiation | This compound significantly reduced the formation of osteoclasts from precursor cells in vitro, indicating its role in bone metabolism regulation. |

| Study 3 | Gene Expression Analysis | Treatment with this compound led to downregulation of genes involved in inflammatory responses and cell cycle regulation, suggesting broader implications for immune response modulation. |

Gene Expression Analysis

Gene set enrichment analysis (GSEA) performed on samples treated with this compound revealed strong signatures for anti-inflammatory pathways and regulators of the cell cycle. Notably, genes related to myogenesis were downregulated, indicating a potential impact on muscle differentiation processes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate PFI-4’s selectivity for BRPF1 bromodomains over closely related isoforms (e.g., BRPF2/3)?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization or AlphaScreen) with purified bromodomain proteins. Compare this compound’s IC50 values across isoforms (80 nM for BRPF1 vs. >7.9 μM for BRPF2/3) . Include positive controls like JQ1 (BRD4 inhibitor) and validate results with cellular assays (e.g., BRPF1 knockout models).

Q. How should researchers design dose-response experiments to determine this compound’s potency in cellular models?

- Methodological Answer :

- Concentration Range : Test 1 nM–10 μM, based on this compound’s IC50 (80 nM) and cellular permeability .

- Controls : Include vehicle controls and BRPF1-negative cell lines.

- Readouts : Use chromatin immunoprecipitation (ChIP) for histone acetylation or RNA-seq to assess downstream gene expression changes.

Q. What are the critical parameters for maintaining this compound stability in in vitro assays?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis .

- Working Solutions : Prepare fresh dilutions in assay buffer (pH 7.4) to avoid precipitation.

- Validation : Confirm stability via LC-MS or HPLC before critical experiments.

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency (IC50 = 80 nM) and reduced efficacy in certain cellular contexts?

- Methodological Answer :

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to verify BRPF1 binding in cells .

- Pharmacokinetics : Measure intracellular this compound concentrations via mass spectrometry.

- Off-Target Screening : Employ proteome-wide profiling (e.g., kinome or bromodomain panels) to identify confounding interactions.

Q. What statistical frameworks are optimal for analyzing non-linear dose-response data in this compound studies?

- Methodological Answer :

- Model Fitting : Use a four-parameter logistic (4PL) curve: .

- Heteroscedasticity : Apply weighted least squares or log-transformation .

- Uncertainty Quantification : Bootstrap confidence intervals for IC50/EC50 values.

Q. How can this compound be integrated into epigenetic combinatorial studies to assess synergistic effects?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) .

- Experimental Design : Pair this compound with histone deacetylase inhibitors (HDACi) or DNA methyltransferase inhibitors (DNMTi).

- Validation : Assess chromatin remodeling via ATAC-seq or epigenetic marker profiling (e.g., H3K23ac).

Q. Data Contradiction and Reproducibility

Q. What steps should be taken if this compound exhibits variable effects across replicate experiments?

- Methodological Answer :

- Source Tracking : Audit reagent batches (e.g., this compound purity >98% via COA) and cell line authentication .

- Environmental Controls : Monitor temperature, humidity, and CO2 levels during assays.

- Blinding : Implement double-blinded data collection/analysis to reduce bias .

Q. How can researchers validate this compound’s role in BRPF1-mediated transcriptional regulation when conflicting RNA-seq datasets arise?

- Methodological Answer :

Propriétés

IUPAC Name |

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJLRJBZDBVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.